molecular formula C16H22F6N2O6 B11826348 oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone

Cat. No.: B11826348
M. Wt: 452.35 g/mol
InChI Key: RQTVJFJQVISXHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone typically involves the reaction of oxalic acid with 2,2,2-trifluoro-1-piperidin-4-ylethanone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is unique due to its combination of a strong acidic component (oxalic acid) and a fluorinated ketone with a piperidine ring.

Properties

Molecular Formula

C16H22F6N2O6

Molecular Weight

452.35 g/mol

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone

InChI

InChI=1S/2C7H10F3NO.C2H2O4/c2*8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h2*5,11H,1-4H2;(H,3,4)(H,5,6)

InChI Key

RQTVJFJQVISXHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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